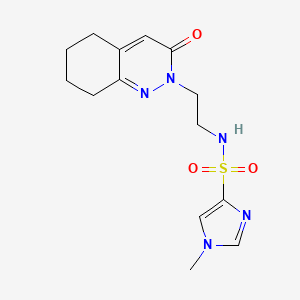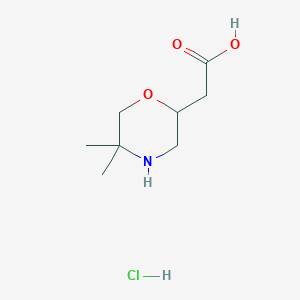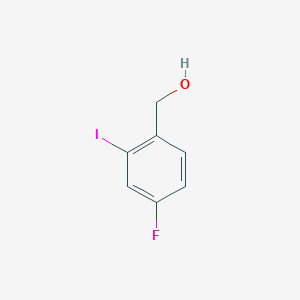![molecular formula C19H12ClN3O2S B2672830 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 377050-50-5](/img/structure/B2672830.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction: The benzo[d][1,3]dioxole moiety is introduced through an amination reaction, where the amine group reacts with the thiazole derivative.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the chlorophenyl group.
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-3-1-12(2-4-14)16-10-26-19(23-16)13(8-21)9-22-15-5-6-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYXWMCSVXGDV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2672748.png)
![4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2672751.png)


![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2672756.png)
![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid](/img/structure/B2672757.png)
![4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2672758.png)
![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride](/img/structure/B2672761.png)
![5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2672762.png)
![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B2672768.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)
